molecular formula C4H9NS2 B2749923 1,3-Thiazinane-2-thiol CAS No. 2459963-11-0

1,3-Thiazinane-2-thiol

Cat. No.: B2749923
CAS No.: 2459963-11-0
M. Wt: 135.24
InChI Key: QFNHRKCQTQIIPN-UHFFFAOYSA-N
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Description

1,3-Thiazinane-2-thiol is a heterocyclic compound containing a six-membered ring with nitrogen and sulfur atoms. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Thiazinane-2-thiol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-mercaptoethanol with a suitable amine in the presence of a catalyst can lead to the formation of this compound . Another method involves the use of gold-catalyzed cyclization reactions, which have been shown to produce high yields of 1,3-thiazinane derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Thiazinane-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Thiazinane-2-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1,3-thiazinane-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the nitrogen and sulfur atoms in the ring can participate in coordination with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Thiazinane-2-thiol is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms, which confer distinct chemical reactivity and biological activity compared to other thiazine derivatives .

Properties

IUPAC Name

1,3-thiazinane-2-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NS2/c6-4-5-2-1-3-7-4/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNHRKCQTQIIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(SC1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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